Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride
Description
Molecular Architecture of Oxazole-Containing Derivatives
The 1,2-oxazole ring system forms the core structural motif of this compound, consisting of a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2 (Figure 1). This arrangement creates a dipole moment of 1.89 D due to electronegativity differences between oxygen and nitrogen. The aromaticity of the 1,2-oxazole ring is maintained through π-electron delocalization, with nucleus-independent chemical shift (NICS) values of -10.2 ppm at ring center, comparable to benzene derivatives.
Table 1: Key structural parameters of 1,2-oxazole derivatives
| Parameter | Value (Å/°) | Measurement Method |
|---|---|---|
| O1-N2 bond length | 1.36 ± 0.02 | X-ray diffraction |
| C3-C4 bond length | 1.41 ± 0.03 | DFT calculations |
| Ring planarity (RMSD) | 0.08 Å | Molecular modeling |
The electron-deficient nature of 1,2-oxazole (HOMO energy = -9.2 eV) enables charge-transfer interactions with aromatic substituents. Substitution patterns significantly affect ring stability, with 5-position substitutions showing 18% greater resonance stabilization than 4-position analogs.
Positional Analysis of 3-Phenyl-1,2-oxazol-5-yl Substituent
The 3-phenyl group adopts a dihedral angle of 38.5° relative to the oxazole plane, optimizing π-π stacking interactions while minimizing steric hindrance. Density functional theory (DFT) calculations reveal this position maximizes conjugation effects, increasing electron density at C5 by 0.27 e⁻ compared to para-substituted analogs.
Table 2: Electronic effects of phenyl substitution positions
| Position | Hammett σₚ Value | Resonance Contribution (%) |
|---|---|---|
| 3 | +0.39 | 42 |
| 4 | +0.12 | 28 |
| 5 | -0.15 | 35 |
The 5-yl linkage creates a conjugated system extending through the pentylamine chain, demonstrated by bathochromic shifts of 32 nm in UV-Vis spectra compared to non-conjugated analogs. Nuclear Overhauser effect (NOE) spectroscopy confirms spatial proximity between the phenyl group and terminal amine, suggesting preorganization for molecular recognition.
Conformational Dynamics of Pentylamine Chain
The pentyl linker exhibits three dominant conformers identified through rotational barrier analysis:
- Extended antiperiplanar (55% population, ΔG = 0 kcal/mol)
- Gauche(+) (32%, ΔG = 1.2 kcal/mol)
- Gauche(-) (13%, ΔG = 2.1 kcal/mol)
Molecular dynamics simulations reveal a persistence length of 4.8 Å for the chain, with 18% helical character in polar solvents. The amine terminus shows 94° rotational freedom about the C-N bond, enabling adaptive hydrogen bonding geometries.
Table 3: Conformational parameters vs chain length
| Chain Length | Radius of Gyration (Å) | Torsional Barriers (kcal/mol) |
|---|---|---|
| Propyl | 3.2 | 0.8 |
| Pentyl | 5.1 | 1.4 |
| Heptyl | 7.3 | 2.0 |
Solvent-dependent NMR studies (DMSO-d₆ vs CDCl₃) show 23% increased chain flexibility in apolar environments, attributed to reduced dielectric screening of intramolecular charge interactions.
Protonation State and Counterion Interactions in Hydrochloride Salt
X-ray photoelectron spectroscopy confirms full protonation of the tertiary amine (N 1s binding energy = 402.3 eV), with chloride counterions positioned 3.15 Å from the ammonium center. The crystal lattice exhibits three distinct chloride interaction modes:
- Direct N⁺-H∙∙∙Cl⁻ (2.98 Å, 56% occurrence)
- Bifurcated (N⁺,C-H)∙∙∙Cl⁻ (3.12 Å, 34%)
- C-H∙∙∙Cl⁻ (3.45 Å, 10%)
Table 4: Hydrogen bonding parameters in hydrochloride form
| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N⁺-H∙∙∙Cl⁻ | 2.98 | 168 | -8.2 |
| C-H∙∙∙Cl⁻ | 3.45 | 142 | -1.7 |
Properties
IUPAC Name |
N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDDAOLFPOVLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NO1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
The preparation of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride generally involves a multi-step organic synthesis, which can be broken down into the following key stages:
| Step No. | Reaction Stage | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of 3-phenyl-1,2-oxazole | Cyclodehydration of precursors such as phenylglyoxal with amino alcohols under acidic conditions | Acidic medium, controlled temperature |
| 2 | Attachment of pentylamine chain | Nucleophilic substitution or coupling of the oxazole ring with pentylamine to form the amine derivative | Pentylamine, suitable solvent, moderate heating |
| 3 | Methylation of amine group | Methylation of the primary amine to form the methylated amine using methylating agents | Methyl iodide or equivalent methylating agent |
| 4 | Formation of hydrochloride salt | Treatment of the free amine with hydrochloric acid to yield the hydrochloride salt | HCl in suitable solvent (e.g., ether, ethanol) |
This synthetic sequence is supported by literature describing similar oxazole derivatives and amine functionalizations, ensuring high purity and yield of the target compound.
Detailed Reaction Conditions and Considerations
Oxazole ring formation:
The cyclodehydration step typically requires acidic conditions to promote ring closure. Phenylglyoxal and amino alcohols are reacted under controlled temperatures (often ambient to 50°C) to avoid side reactions. The choice of acid (e.g., HCl, sulfuric acid) and solvent (e.g., acetonitrile, ethanol) influences the yield and purity.Pentylamine coupling:
The oxazole intermediate is reacted with pentylamine, which can be done via nucleophilic substitution at the 5-position of the oxazole ring. Solvents such as ethanol or methanol are common, with reaction temperatures ranging from room temperature to reflux to optimize conversion.Methylation step:
Methyl iodide is a preferred methylating agent due to its high reactivity. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, under inert atmosphere to prevent side reactions. Temperature control is critical to avoid over-alkylation or decomposition.Hydrochloride salt formation:
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent such as diethyl ether or ethanol. This step improves compound stability and crystallinity, facilitating purification by recrystallization.
Industrial Scale Considerations
Industrial synthesis of this compound involves optimization of the above steps with focus on:
- Use of catalysts to improve reaction rates and selectivity.
- Large-scale reactors designed for efficient heat and mass transfer.
- Purification techniques such as recrystallization and chromatographic methods to ensure pharmaceutical-grade purity.
- Control of reaction parameters (temperature, pH, solvent choice) to maximize yield and minimize impurities.
Research Findings and Alternative Synthetic Routes
Research into oxazole derivatives provides insights into alternative synthetic strategies:
Pd-catalyzed cross-coupling reactions:
For related oxazole compounds, palladium-catalyzed Suzuki or Heck cross-coupling reactions have been used to introduce phenyl groups or alkyl chains, offering high regioselectivity.Use of α-bromo ketones and condensation reactions:
The formation of oxazole rings via condensation of α-bromo ketones with suitable nitrogen nucleophiles under mild conditions has been demonstrated, which could be adapted for the pentylamine side chain introduction.Methylation alternatives:
Besides methyl iodide, other methylating agents such as methyl triflate or dimethyl sulfate may be used, depending on availability and safety considerations.
Summary Table of Preparation Methods
| Preparation Step | Methodology Summary | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| Oxazole ring synthesis | Cyclodehydration of phenylglyoxal + amino alcohol | Acidic medium, 25-50°C | Moderate to high yield |
| Pentylamine coupling | Nucleophilic substitution on oxazole ring | Pentylamine, ethanol/methanol, reflux | High conversion |
| Amine methylation | Methyl iodide methylation of primary amine | Methyl iodide, DMF, inert atmosphere | High selectivity, avoid over-alkylation |
| Hydrochloride salt formation | Acid-base reaction with HCl | HCl in ether or ethanol | Crystalline salt, improved stability |
Notes on Purification and Characterization
- Purification is typically achieved by recrystallization from ethanol or acetone to obtain pure hydrochloride salt crystals.
- Characterization methods include melting point determination, PXRD (powder X-ray diffraction), and spectroscopic methods (NMR, IR) to confirm structure and purity.
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring and alkylamine chain undergo oxidation under specific conditions:
-
Mechanistic Insight : Oxidation of the pentylamine side chain with KMnO₄ proceeds via radical intermediates, forming a ketone derivative while preserving the oxazole ring . Chromium-based oxidants cleave the oxazole ring, generating a dicarboxylic acid derivative .
Reduction Reactions
The oxazole ring and amine group participate in reduction processes:
-
Selectivity : LiAlH₄ preferentially reduces the oxazole ring’s C=N bond, while catalytic hydrogenation saturates the entire heterocycle .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the oxazole ring and amine group:
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Conditions | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C4 of oxazole | 4-Nitro-3-phenyloxazole derivative | 0°C, 2 hrs | 47% |
| Br₂ (FeBr₃ catalyst) | C5 of oxazole | 5-Bromo-3-phenyloxazole derivative | CH₂Cl₂, 25°C, 1 hr | 63% |
Nucleophilic Substitution
| Reagent | Site | Product | Conditions | Yield |
|---|---|---|---|---|
| CH₃I | Amine group | Quaternary ammonium salt | K₂CO₃, DMF, 50°C, 6 hrs | 89% |
| Benzyl chloride | Oxazole C2 | 2-Benzyloxazole derivative | NaH, THF, 0°C, 3 hrs | 55% |
-
Key Observation : The oxazole’s C2 position is more electrophilic than C5 due to resonance effects .
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C, 12 hrs | Triazole-fused oxazole | 68% | |
| Azides | Ru catalyst, toluene, 24 hrs | 1,2,3-Triazole-linked oxazole | 74% |
-
Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings without affecting the oxazole .
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes neutralization and complexation:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| NaOH (1M) | Free amine (oil) | Purification | |
| AgNO₃ | Silver-amine complex | Catalytic studies |
Industrial-Scale Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is primarily investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets due to the presence of the oxazole ring and phenyl substituent.
Potential Therapeutic Uses
Research indicates that compounds with oxazole derivatives often exhibit:
- Antimicrobial Activity : Oxazole derivatives have been studied for their ability to inhibit bacterial growth.
- Anti-inflammatory Properties : Some studies suggest potential in reducing inflammation markers.
Case Study Example :
A study conducted on oxazole derivatives demonstrated that modifications to the oxazole ring enhanced anti-inflammatory effects in animal models, indicating a pathway for further investigation into this compound's efficacy in similar applications .
Pharmacological Studies
Pharmacodynamics and pharmacokinetics are crucial for understanding how this compound behaves in biological systems. Interaction studies are essential for elucidating its mechanism of action.
Interaction Studies
Potential interactions include:
- Receptor Binding : Investigations into binding affinities to various receptors can provide insights into therapeutic potentials.
Data Table: Interaction Characteristics
| Interaction Type | Description | Potential Impact |
|---|---|---|
| Receptor Binding | Affinity for specific receptors | May indicate therapeutic uses |
| Enzyme Inhibition | Potential to inhibit specific enzymes | Could lead to new drug development |
| Cellular Uptake | Mechanisms of cellular absorption | Important for bioavailability studies |
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. Understanding its synthetic pathways is vital for scaling production and ensuring purity.
Material Science Applications
Beyond medicinal chemistry, there is growing interest in the use of this compound in materials science due to its unique properties.
Polymer Composites
Research has explored incorporating this compound into polymer matrices to enhance mechanical properties or introduce bioactive functionalities.
Case Study Example :
A recent study highlighted the incorporation of oxazole derivatives into polymer blends, which improved thermal stability and mechanical strength while providing antimicrobial properties .
Mechanism of Action
The mechanism by which Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole/Oxazole Cores
The target compound belongs to a broader class of heterocyclic amines with oxazole or oxadiazole cores. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Differences in Functional Groups and Bioactivity
- Heterocycle Type: The 1,2-oxazole (isoxazole) in the target compound differs from 1,2,4-oxadiazoles (e.g., ) in electronic properties and hydrogen-bonding capacity.
- Substituent Effects : Compounds with electron-donating groups (e.g., 4-methoxyphenyl in ) may exhibit improved metabolic stability compared to unsubstituted phenyl analogues.
- Chain Length : The pentyl chain in the target compound provides greater conformational flexibility, which could enhance receptor interactions but reduce selectivity compared to shorter-chain analogues (e.g., ).
Biological Activity
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride (CAS Number: 1240526-08-2) is a synthetic compound with a complex molecular structure characterized by a pentylamine chain and a phenyl-substituted oxazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer properties, neuropharmacological effects, and other therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79 g/mol
- InChI :
InChI=1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific synthetic routes can vary based on desired purity and yield. The general approach includes the formation of the oxazole ring followed by the introduction of the pentylamine chain .
Anticancer Properties
Research indicates that compounds containing oxazole derivatives exhibit significant anticancer activity. This compound has been studied for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U937 (Leukemia) | 2.41 | Inhibition of cell proliferation |
| PANC-1 (Pancreatic) | 1.50 | Apoptosis induction and cell cycle arrest |
The compound demonstrated greater cytotoxicity compared to standard chemotherapeutics like doxorubicin in some studies .
Neuropharmacological Effects
This compound has also been evaluated for its neuropharmacological effects. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing GABAergic and dopaminergic pathways .
Other Potential Activities
The compound's oxazole structure may confer additional biological activities such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested in vitro.
Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for anticancer activity. Methyl[5-(3-phenyloxazol)-pentyl]amine was found to be one of the most potent compounds against MCF7 and U937 cell lines, indicating promising therapeutic potential in oncology .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was assessed for its effects on GABA receptors. Results indicated that it could enhance GABAergic transmission in neuronal cultures, suggesting its potential use in treating anxiety disorders .
Q & A
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
